Enantiomeric Identity: (S)-Configuration Versus (R)-Enantiomer Hydrochloride (CAS 1442114-44-4)
The target compound is the (S)-enantiomer (PubChem CID 91810265), as confirmed by its InChI stereochemical descriptor (/t9-;/m0./s1) and SMILES notation COC1=CC=C(C=C1)[C@@H](CN)CO.Cl [1]. The (R)-enantiomer hydrochloride (CAS 1442114-44-4, PubChem CID 91810263) is a distinct chemical entity with InChI stereodescriptor /t9-;/m1./s1 and SMILES COC1=CC=C(C=C1)[C@H](CN)CO.Cl [2]. In enantioselective applications, the two enantiomers are not interchangeable: (S)-phenylalaninol-derived chiral auxiliaries have been demonstrated to deliver enantiomeric excess values as high as 99% ee in protoberberine alkaloid synthesis, while the opposite enantiomer would predictably yield the antipodal product [3]. No published direct head-to-head biological comparative data exist for the 4-methoxy-substituted enantiomeric pair specifically; however, the well-established principle of chiral recognition in enzyme–substrate and receptor–ligand interactions predicts differential biological activity between enantiomers for any chiral molecule bearing hydrogen-bond donor/acceptor functionalities [4].
| Evidence Dimension | Stereochemical configuration (chiral identity) |
|---|---|
| Target Compound Data | (S)-configuration; [α]D not publicly reported for this specific CAS; InChI stereodescriptor /m0./s1 [1] |
| Comparator Or Baseline | (R)-enantiomer hydrochloride (CAS 1442114-44-4); InChI stereodescriptor /m1./s1 [2] |
| Quantified Difference | Enantiomeric pair—opposite absolute configuration at the single stereogenic center. (S)-phenylalaninol chiral auxiliaries achieve up to 99% ee in asymmetric synthesis [3]. |
| Conditions | Stereochemical assignment by InChI and SMILES; ee values from (S)-phenylalaninol scaffold in protoberberine alkaloid synthesis [3]. |
Why This Matters
Selection of the correct enantiomer is mandatory for any stereochemically defined application; procurement of the wrong enantiomer will yield opposite stereochemical outcomes in asymmetric synthesis and potentially divergent biological recognition.
- [1] PubChem CID 91810265. (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/91810265 (accessed 2026-05-04). View Source
- [2] PubChem CID 91810263. (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride. https://pubchem.ncbi.nlm.nih.gov/compound/91810263 (accessed 2026-05-04). View Source
- [3] Czarnocki, Z.; Maclean, D.B.; Szarek, W.A. Asymmetric isoxazole annulation from (S)-O-methoxyphenylalaninol imine. Can. J. Chem. 1996, 74, 1005–1012. View Source
- [4] Ager, D.J.; Prakash, I.; Schaad, D.R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev. 1996, 96, 835–876. View Source
